Benzaldehyde, 2-nitroso- Benzaldehyde, 2-nitroso-
Brand Name: Vulcanchem
CAS No.: 29809-25-4
VCID: VC3828799
InChI: InChI=1S/C7H5NO2/c9-5-6-3-1-2-4-7(6)8-10/h1-5H
SMILES: C1=CC=C(C(=C1)C=O)N=O
Molecular Formula: C7H5NO2
Molecular Weight: 135.12 g/mol

Benzaldehyde, 2-nitroso-

CAS No.: 29809-25-4

Cat. No.: VC3828799

Molecular Formula: C7H5NO2

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde, 2-nitroso- - 29809-25-4

Specification

CAS No. 29809-25-4
Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
IUPAC Name 2-nitrosobenzaldehyde
Standard InChI InChI=1S/C7H5NO2/c9-5-6-3-1-2-4-7(6)8-10/h1-5H
Standard InChI Key YJIHPMSQOPZABY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=O)N=O
Canonical SMILES C1=CC=C(C(=C1)C=O)N=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Nitrobenzaldehyde (C₇H₅NO₃) features a benzene ring with aldehyde (-CHO) and nitro (-NO₂) groups at the ortho position. The nitro group’s strong electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles . The planar structure facilitates conjugation between the aromatic ring and substituents, influencing its spectral and reactive behavior.

Physical Properties

Key physicochemical parameters are summarized below:

PropertyValueReference
Molecular Weight151.12 g/mol
Melting Point42–44°C
Boiling Point153°C at 23 mmHg
Density1.284 g/cm³
SolubilityEthanol, ether, chloroform
Vapor Density5.2 (vs. air)
Refractive Index1.580

The compound’s low water solubility and volatility with steam make it suitable for reactions in nonpolar solvents . Its crystalline form appears as yellow needles or powder, with stability concerns under prolonged air exposure due to potential oxidation .

Synthesis and Production Methods

Industrial Synthesis

The primary industrial route involves the oxidation of 2-nitrotoluene. Potassium permanganate (KMnO₄) in acidic conditions converts the methyl group to a carbonyl, yielding 2-nitrobenzaldehyde with ~55% efficiency :

Reaction Pathway:
2-Nitrotoluene + KMnO₄ + H₂SO₄ → 2-Nitrobenzaldehyde + MnSO₄ + K₂SO₄ + H₂O

This method balances cost and yield, though side reactions may form 2-nitrobenzoic acid if over-oxidized .

Laboratory-Scale Preparations

Alternative methods include:

  • Nitration of Benzaldehyde: Direct nitration using mixed acids (HNO₃/H₂SO₄), though regioselectivity challenges arise .

  • Oxidation of 2-Nitrophenylpyruvic Acid: Treatment with KMnO₄ in sodium carbonate, followed by acid workup, achieves moderate yields .

Chemical Reactivity and Reaction Pathways

Nucleophilic Additions

The electron-deficient carbonyl carbon readily undergoes nucleophilic attacks. For instance, hydrazine forms hydrazones, precursors to heterocyclic compounds like quinazolines :

2-Nitrobenzaldehyde+NH2NH2Hydrazone\text{2-Nitrobenzaldehyde} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazone}

Reduction Reactions

Catalytic hydrogenation or sodium borohydride (NaBH₄) reduces the nitro group to amine, yielding 2-aminobenzaldehyde, a valuable intermediate for dyes and pharmaceuticals :

2-Nitrobenzaldehyde+3H2Pd/C2-Aminobenzaldehyde+2H2O\text{2-Nitrobenzaldehyde} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{2-Aminobenzaldehyde} + 2\text{H}_2\text{O}

Condensation Reactions

Condensation with amines forms Schiff bases, which exhibit antimicrobial and anticancer activities . For example, reaction with 2-aminobenzothiazole yields a fluorescent sensor for metal ions :

2-Nitrobenzaldehyde+2-AminobenzothiazoleSchiff Base+H2O\text{2-Nitrobenzaldehyde} + \text{2-Aminobenzothiazole} \rightarrow \text{Schiff Base} + \text{H}_2\text{O}

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

2-Nitrobenzaldehyde is critical in synthesizing:

  • Quinazolines: Anticancer and antifungal agents .

  • Acridones: Fluorescent probes for bioimaging .

  • Schiff Bases: Antimicrobial compounds with broad-spectrum activity .

Materials Science

  • Fluorescent Sensors: Derivatives detect pH changes and metal ions via emission shifts .

  • Photolabile Protecting Groups: The 2-nitrobenzyl group cleaves under UV light, enabling controlled release in drug delivery systems .

Biomedical Applications

Antimicrobial Activity

Schiff bases derived from 2-nitrobenzaldehyde show efficacy against Staphylococcus aureus and Escherichia coli, with MIC values as low as 8 µg/mL .

Enzyme Inhibition

N-Oxide derivatives selectively inhibit cytochrome P450 enzymes, offering avenues for metabolic disorder treatments .

Photochemical Behavior and Advanced Studies

One-Photon UV Absorption

UV irradiation (200–380 nm) cleaves the 2-nitrobenzyl group, releasing protons used in pH-sensitive drug delivery .

Two-Photon Photolysis

Femtosecond laser pulses at 720 nm induce multiphoton excitation, enabling precise proton release in biological systems without UV-induced damage .

Mechanism:
2-Nitrobenzaldehydehν2-Nitrosobenzaldehyde+H+\text{2-Nitrobenzaldehyde} \xrightarrow{h\nu} \text{2-Nitrosobenzaldehyde} + \text{H}^+

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